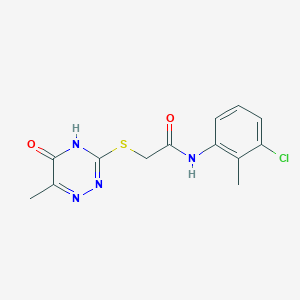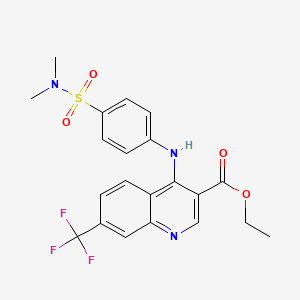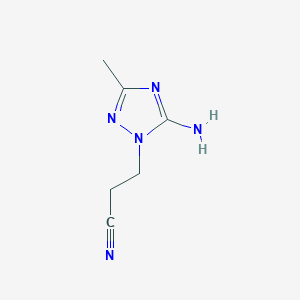
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Mecanismo De Acción
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea blocks the activation and proliferation of B cells, leading to the suppression of immune responses. This mechanism of action has been shown to be effective in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have been extensively studied in preclinical models. In cancer cells, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the activation of BTK and downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. In animal models, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to reduce tumor growth and metastasis. In autoimmune and inflammatory diseases, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to suppress immune responses and reduce inflammation, leading to improved disease outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea for lab experiments is its high selectivity for BTK, which reduces off-target effects and improves the specificity of the results. 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, one of the limitations of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its potential toxicity, which requires careful dose optimization and toxicity testing before clinical use.
Direcciones Futuras
There are several future directions for research on 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is the potential use of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another area of interest is the development of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in various diseases and to identify potential biomarkers for patient selection and response monitoring.
Métodos De Síntesis
The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 4-(Difluoromethoxy)aniline with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with N,N'-diisopropylcarbodiimide and N-methylmorpholine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. It has also been shown to modulate the immune system, leading to the suppression of autoimmune responses and the attenuation of inflammatory responses.
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-16-4-2-3-14(10-16)24-11-13(9-17(24)25)23-19(26)22-12-5-7-15(8-6-12)28-18(20)21/h2-8,10,13,18H,9,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPKIKGMLZMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)



![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)


![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)

![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)
![2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942558.png)